Dichloroplatinum(2+) dimethanide

Description

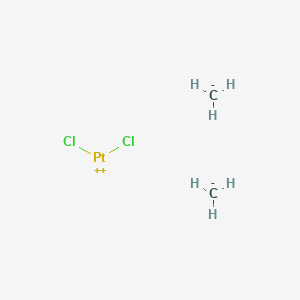

Dichloroplatinum(2+) dimethanide refers to a platinum(II) complex with two chloride ions and two methane-derived ligands. For instance, cisplatin (cis-diamminedichloroplatinum(II)), a cornerstone anticancer drug, features a square-planar geometry with two ammonia (NH₃) and two chloride ligands . These complexes are pivotal in coordination chemistry due to their reactivity, ligand-exchange kinetics, and biomedical applications. Modifications to the ligands significantly alter their physicochemical properties, cytotoxicity, and resistance profiles .

Properties

CAS No. |

49864-60-0 |

|---|---|

Molecular Formula |

C2H6Cl2Pt |

Molecular Weight |

296.06 g/mol |

IUPAC Name |

carbanide;dichloroplatinum(2+) |

InChI |

InChI=1S/2CH3.2ClH.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2 |

InChI Key |

NZQLBCDAXXLSMW-UHFFFAOYSA-L |

Canonical SMILES |

[CH3-].[CH3-].Cl[Pt+2]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloroplatinum(2+) dimethanide typically involves the reaction of potassium tetrachloroplatinate(II) with ammonia. The process can be summarized as follows:

- Dissolve potassium tetrachloroplatinate(II) in water.

- Add ammonia to the solution, resulting in the formation of a yellow precipitate of cisplatin.

- Filter and wash the precipitate to obtain pure cisplatin .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature control to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Dichloroplatinum(2+) dimethanide undergoes several types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be replaced by other ligands such as water, ammonia, or organic molecules.

Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.

Common Reagents and Conditions

Substitution Reactions: Typically involve the use of aqueous solutions and mild temperatures. Common reagents include water, ammonia, and various organic ligands.

Oxidation and Reduction Reactions: Often require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

Major Products Formed

Substitution Reactions: Can lead to the formation of various platinum complexes with different ligands.

Oxidation and Reduction Reactions: Result in the formation of platinum complexes with altered oxidation states.

Scientific Research Applications

Dichloroplatinum(2+) dimethanide has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other platinum complexes.

Biology: Studied for its interactions with DNA and proteins, providing insights into its mechanism of action as a chemotherapeutic agent.

Medicine: Widely used in the treatment of various cancers, including testicular, ovarian, and bladder cancers. .

Industry: Employed in the production of other platinum-based drugs and in various industrial processes requiring platinum catalysts

Mechanism of Action

The primary mechanism of action of dichloroplatinum(2+) dimethanide involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death. The compound also induces apoptosis through the activation of various signaling pathways, including the p53 pathway .

Comparison with Similar Compounds

Structural and Ligand Variations

Dichloroplatinum(II) complexes vary primarily in their ligand composition, which dictates their biological activity and stability:

Key Observations :

- Cisplatin : The cis arrangement of NH₃ ligands enables DNA crosslinking, but its low solubility and nephrotoxicity limit efficacy .

- Transplatin : The trans configuration prevents effective DNA adduct formation, rendering it therapeutically inert .

- Bis-aminomethylbenzene Complex: Bulky aromatic ligands reduce cellular resistance mechanisms, showing promise in cisplatin-resistant cancer lines .

- Plato : Nitroaromatic ligands confer hypoxia selectivity, targeting tumor microenvironments .

Cytotoxic Activity and Resistance Profiles

Comparative studies highlight ligand-dependent variations in cytotoxicity:

Findings :

- Cisplatin resistance arises from reduced cellular uptake and increased glutathione-mediated detoxification .

- Bulky ligands (e.g., bis-aminomethylbenzene) evade efflux pumps, retaining activity in resistant cells .

- Hypoxia-selective compounds like Plato exploit tumor microenvironments for targeted cytotoxicity .

Genotoxicity and Solubility

- Genotoxicity: Cisplatin induces significant DNA damage but also causes systemic toxicity . cis-bis(3-aminoflavone)PtCl₂ exhibits lower genotoxicity while maintaining anticancer activity .

- Solubility :

Environmental Sensitivity (pH, Temperature)

- Plato’s activity is inhibited at low pH, whereas Plant (2-amino-5-nitrothiazole ligand) shows enhanced hypoxic cytotoxicity .

- Hyperthermia Synergy: Cisplatin’s cytotoxicity is amplified at 42–43°C in normoxic cells, but hypoxia negates this effect . NIPt (nitroimidazole ligand) becomes cytotoxic under hyperthermia in hypoxic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.